4-ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
4-ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by its ethoxy and methyl substituents at positions 4 and 3 of the benzene ring, respectively. The sulfonamide group is linked to a piperidin-4-ylmethyl moiety, which is further substituted with a tetrahydrothiophen-3-yl group.
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S2/c1-3-24-19-5-4-18(12-15(19)2)26(22,23)20-13-16-6-9-21(10-7-16)17-8-11-25-14-17/h4-5,12,16-17,20H,3,6-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTGPLXUHKHCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. With a molecular formula of C19H30N2O3S2 and a molecular weight of 398.58 g/mol, this compound exhibits various biological properties that warrant detailed examination.
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with specific biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and various sulfonamide-sensitive enzymes, which play crucial roles in metabolic processes. Additionally, the presence of the piperidine and tetrahydrothiophene moieties may enhance its affinity for biological receptors or enzymes involved in neurotransmission or metabolic pathways.
1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural frameworks exhibit antimicrobial properties. For instance, sulfonamides are widely recognized for their antibacterial effects. Although specific data on 4-ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is limited, it is hypothesized that it may share these properties based on its sulfonamide group.
2. Antitumor Activity
Research indicates that compounds with similar piperidine structures have shown promise in cancer therapy by inhibiting tumor growth. For example, studies on related compounds have demonstrated their ability to interfere with cell proliferation pathways and induce apoptosis in cancer cells. This compound's potential as an antitumor agent could be explored through further in vitro and in vivo studies.
3. Neurological Effects
Given the presence of the piperidine ring, there is potential for this compound to exhibit neuroactive properties. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Investigating its impact on these systems could provide insights into its possible use in treating neurological disorders.
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
Anticancer Potential:
Recent studies have indicated that compounds with similar structural motifs to 4-ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have been synthesized and evaluated for their ability to inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Antimicrobial Activity:
Research has also highlighted the antimicrobial efficacy of sulfonamide derivatives. Compounds that incorporate benzenesulfonamide structures have shown promising results against a range of bacterial strains, including resistant pathogens. The mechanism is primarily attributed to the inhibition of bacterial folate synthesis, a critical pathway for microbial growth .
Synthesis Methodologies
The synthesis of 4-ethoxy-3-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide involves several key steps:
- Formation of the Sulfonamide Linkage: The initial step typically includes the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond.
- Introduction of Ethoxy and Methyl Groups: Subsequent alkylation reactions are employed to introduce ethoxy and methyl substituents onto the aromatic ring.
- Piperidine Derivative Synthesis: The tetrahydrothiophen-piperidine moiety can be synthesized through cyclization reactions involving appropriate precursors.
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized novel benzenesulfonamide derivatives and evaluated their anticancer activity against several cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
Case Study 2: Antimicrobial Testing
A recent investigation into new thiopyrimidine-benzenesulfonamide compounds revealed their effectiveness against Klebsiella pneumoniae and Pseudomonas aeruginosa. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy, finding that these compounds significantly inhibited biofilm formation, which is crucial for pathogen persistence and resistance .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several sulfonamide derivatives documented in the evidence. Below is a detailed comparison:
Key Observations:
Ethoxy and methyl groups at positions 4 and 3 of the benzene ring are less electronegative than chloro/fluoro substituents (), possibly reducing metabolic instability .
Biological Relevance :
- Piperidinylmethyl-sulfonamide scaffolds (e.g., ) are common in CNS-targeting drugs due to their ability to interact with amine-binding pockets in receptors .
- The absence of ureidopyrimidine () or pyrazolopyrimidine () moieties in the target compound suggests divergent therapeutic pathways compared to herbicidal or kinase-inhibiting analogs.
Synthetic Challenges :
- The tetrahydrothiophene substitution introduces stereochemical complexity absent in simpler piperidine derivatives (e.g., ’s thiazolyl-sulfonamide) .
Research Findings and Data Gaps
- Pharmacokinetics: No direct ADME data are available. However, tetrahydrothiophene’s sulfur atom may influence metabolic oxidation pathways compared to oxygen-containing heterocycles (e.g., oxazolidinones in ) .
- Biological Data : Structural analogs in –4 show activity against enzymes/receptors, but the target compound’s specific targets remain unvalidated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
